3,5-dimethyl-1-[4-(4-nitrophenoxy)butyl]piperidine oxalate
Overview
Description
3,5-dimethyl-1-[4-(4-nitrophenoxy)butyl]piperidine oxalate is a useful research compound. Its molecular formula is C19H28N2O7 and its molecular weight is 396.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.18965124 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nucleophilic Aromatic Substitution of the Nitro-Group : Research on the reaction of piperidine with nitro-aromatic compounds, such as 1,2,4-trinitrobenzene, leading to products like 2,4-dinitro-1-piperidinobenzene, can provide insights into chemical synthesis methods involving nitro groups and piperidine derivatives. These reactions are relevant for the synthesis of compounds with potential applications in materials science, pharmaceuticals, and organic chemistry (Pietra & Vitali, 1972).
Nitrosamines and Water : Understanding the formation and presence of nitrosamines, such as N-nitrosodimethylamine (NDMA), in water technology highlights the environmental and health implications of nitroso compounds. This research is crucial for developing strategies to prevent the formation of harmful nitrosamines in water treatment processes (Nawrocki & Andrzejewski, 2011).
Cyclic Nitroxides and Nitric Oxide-Derived Oxidants : Studies on cyclic nitroxides, such as tempol, and their reactions with nitric oxide-derived oxidants have therapeutic implications. These compounds can mitigate the toxicity of reactive nitrogen species, suggesting applications in inflammation and oxidative stress-related conditions (Augusto et al., 2008).
Sorption of Phenoxy Herbicides : Research on the sorption of phenoxy herbicides, including those with nitro-phenoxy groups, to soil and minerals, informs environmental science and agronomy. Understanding the environmental fate of these compounds helps in assessing their impact and managing their use in agriculture (Werner et al., 2012).
Properties
IUPAC Name |
3,5-dimethyl-1-[4-(4-nitrophenoxy)butyl]piperidine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3.C2H2O4/c1-14-11-15(2)13-18(12-14)9-3-4-10-22-17-7-5-16(6-8-17)19(20)21;3-1(4)2(5)6/h5-8,14-15H,3-4,9-13H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJJFBIHQXAXKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCCCOC2=CC=C(C=C2)[N+](=O)[O-])C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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